molecular formula C10H18N2O3 B7917141 [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

[4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7917141
M. Wt: 214.26 g/mol
InChI Key: RWSHQEPRCIKCFT-UHFFFAOYSA-N
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Description

[4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative featuring an acetyl-methyl-amino substituent at the 4-position of the piperidine ring and an acetic acid moiety at the 1-position. This structure combines a polar carboxylic acid group with a moderately lipophilic acetyl-methyl-amino group, making it a versatile scaffold for drug discovery.

Properties

IUPAC Name

2-[4-[acetyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11(2)9-3-5-12(6-4-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHQEPRCIKCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetyl-Methyl-Amino Group: This step involves the acetylation of the piperidine ring, followed by the introduction of a methyl-amino group. Common reagents for acetylation include acetic anhydride or acetyl chloride, while methylation can be achieved using methylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the acetyl-methyl-amino group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-methyl-amino group can be replaced by other functional groups. Common reagents include alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid serves as a building block for the synthesis of novel compounds with potential therapeutic applications.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

    Drug Development: Due to its structural features, the compound is explored for its potential in developing drugs for various medical conditions, including neurological disorders and pain management.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the pharmaceutical industry for the development and production of new medications.

Mechanism of Action

The mechanism of action of [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Modifications

The following table summarizes structurally related piperidine-acetic acid derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at Piperidine 4-Position Molecular Weight (g/mol) Key Functional Differences Biological Activity/Applications Evidence Source
[4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid Acetyl-methyl-amino ~230–250 (estimated) Moderate lipophilicity, potential metabolic stability Inferred: Enzyme/receptor targeting
2-[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl 215.25 Ester group (prodrug potential) Building block for synthesis
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid Hydroxymethyl 173.21 Increased hydrophilicity Solubility enhancement in formulations
2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride Dimethylamino 307.35 (with HCl) Enhanced basicity Pharmaceutical intermediates
{4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid Piperazine-carbamimidoyl 377.45 Guanidine-like interaction capability Enzyme inhibition (e.g., PPAR modulation)
2-(4-(Diphenylmethylene)-1-piperidinyl)-acetic acid Diphenylmethylene ~350–370 (estimated) High lipophilicity, steric bulk Antiallergic, spasmolytic

Functional Group Impact on Pharmacokinetics

  • Ethoxycarbonyl group : Introduces ester functionality, which may serve as a prodrug strategy to enhance oral bioavailability .
  • Carbamimidoyl-piperazine : Enables strong electrostatic interactions with targets like peroxisome proliferator-activated receptors (PPARs), as seen in crystallographic studies .

Biological Activity

The compound [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, a piperidine derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features, including an acetyl group and a methyl amino substituent, suggest a range of biological activities that merit detailed exploration.

Structural Characteristics

The structure of this compound is characterized by:

  • A piperidine ring : A six-membered nitrogen-containing heterocycle that is often found in various pharmacologically active compounds.
  • Acetyl and methyl amino groups : These functional groups enhance the compound's solubility and may influence its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that piperidine derivatives can possess antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated efficacy against various bacterial strains. The presence of the piperidine ring and the acetyl group may contribute to this activity by facilitating interactions with microbial cell membranes or specific enzymes.

2. Anti-inflammatory Effects

Piperidine derivatives have also been explored for their anti-inflammatory potential. The inhibition of soluble epoxide hydrolase (sEH), which plays a role in pain and inflammation, has been linked to compounds within this class. This compound may exhibit similar properties, warranting further investigation into its mechanism of action and efficacy in inflammatory models.

3. Cytotoxicity Against Cancer Cells

The compound's structure suggests potential cytotoxic effects against cancer cells. Research on related piperidine derivatives has indicated that modifications to the piperidine ring can enhance selectivity and potency against specific cancer cell lines. The unique combination of functional groups in this compound could provide a novel approach to cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

CompoundStructural FeaturesBiological Activity
1-MethylpiperidineMethyl substitution on nitrogenSolvent properties
4-PiperidoneKetone functional groupPrecursor in synthesis
N-MethylpiperazinePiping structure with nitrogenAntimicrobial properties
(R)-3-Amino-piperidineAmino group on the third carbonAntidiabetic effects

The unique combination of an acetyl group and methyl amino substituents in this compound enhances its solubility and potential efficacy against specific biological targets compared to other piperidine derivatives.

Case Studies

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

Case Study 1: Antimicrobial Activity

A study investigating various piperidine derivatives found that certain modifications led to significant antimicrobial activity against Staphylococcus aureus, suggesting that similar modifications in this compound could enhance its efficacy .

Case Study 2: Anti-inflammatory Activity

Research on soluble epoxide hydrolase inhibitors has shown promising results for piperidine-based compounds in reducing inflammation, indicating that this compound may also exhibit similar anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid, and what key parameters influence yield and purity?

The synthesis typically involves multi-step processes, including functional group protection/deprotection and coupling reactions. Key parameters include:

  • Temperature control : High temperatures may lead to side reactions (e.g., decomposition of the acetyl group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps .
  • Catalysts : Use of coupling agents like HATU or EDCI improves reaction efficiency . Example protocol:
StepReagents/ConditionsPurposeYield (%)
1Boc-protection, DCMAmine protection85
2Acetylation, Ac₂OAcetyl group addition78
3Deprotection, TFABoc removal92

Q. How is the structural integrity of this compound confirmed experimentally?

Standard techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions on the piperidine ring (e.g., acetyl-methyl-amino group at C4) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (214.26 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What biological targets are commonly associated with this compound, and what assays are used to study interactions?

The compound modulates enzymes (e.g., cyclooxygenase-2) and receptors (e.g., GPCRs) linked to inflammatory pathways. Assays include:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates .
  • Receptor binding studies : Radioligand displacement assays quantify affinity (e.g., KiK_i values) .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzyme inhibition efficacy be resolved?

Contradictions may arise from:

  • Variability in purity : HPLC purity >98% is critical; impurities may act as off-target inhibitors .
  • Assay conditions : pH, ionic strength, and cofactors (e.g., Mg²⁺) influence enzyme activity . Resolution strategy :
  • Replicate studies under standardized conditions.
  • Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Predict blood-brain barrier permeability based on logP (calculated ~1.2) .
  • ADMET prediction tools : SwissADME or ADMETlab estimate bioavailability (%F = 65–75%) and CYP450 interactions . Example
PropertyPredicted ValueMethod
logP1.2XLogP3
PSA65 ŲMOE

Q. How does stereochemistry at the piperidine ring impact biological activity, and how can enantiomers be separated?

  • Activity differences : (R)-enantiomers often show higher receptor affinity due to optimal spatial alignment .
  • Separation methods :
  • Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) .

  • Enzymatic resolution with lipases or esterases .
    Example enantiomer

    EnantiomerIC₅₀ (nM)Target
    (R)12 ± 2GPCR-X
    (S)450 ± 50GPCR-X

Methodological Guidance

Q. What strategies improve yield in large-scale synthesis while minimizing by-products?

  • Flow chemistry : Enhances mixing and heat transfer, reducing side reactions .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) reduce waste .
  • By-product analysis : LC-MS identifies impurities for process optimization .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout models : Confirm target specificity by deleting putative receptors .
  • Metabolomics : Track downstream pathway modulation via LC-MS/MS .

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